2-Chloro-4-(3-trifluoromethoxyphenyl)phenol, 95%
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Overview
Description
2-Chloro-4-(3-trifluoromethoxyphenyl)phenol, 95% (2CTFPP) is an organic compound with a wide range of applications in research and industry. It is a white crystalline solid with a slightly bitter taste and a melting point of 115-117°C. 2CTFPP is a versatile building block for organic synthesis and is widely used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It has been used in the synthesis of a variety of pharmaceuticals, such as anti-inflammatory drugs, antiviral drugs, and anti-cancer drugs. Additionally, 2CTFPP has been used as a catalyst in a variety of industrial processes, such as the synthesis of polymers and the production of fine chemicals.
Mechanism of Action
2-Chloro-4-(3-trifluoromethoxyphenyl)phenol, 95% is an important intermediate in the synthesis of a variety of organic compounds. It acts as a catalyst in the formation of carbon-carbon and carbon-heteroatom bonds, which are important for the synthesis of a variety of organic compounds. Additionally, it is an important intermediate in the synthesis of heterocycles and polycyclic aromatic hydrocarbons.
Biochemical and Physiological Effects
2-Chloro-4-(3-trifluoromethoxyphenyl)phenol, 95% is a versatile building block for organic synthesis and is widely used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It has been used in the synthesis of a variety of pharmaceuticals, such as anti-inflammatory drugs, antiviral drugs, and anti-cancer drugs. It has also been used in the synthesis of a variety of agrochemicals, such as herbicides, insecticides, and fungicides. Additionally, it has been used in the synthesis of a variety of other organic compounds, such as dyes, pigments, and surfactants.
Advantages and Limitations for Lab Experiments
2-Chloro-4-(3-trifluoromethoxyphenyl)phenol, 95% is an important intermediate in the synthesis of a variety of organic compounds and is widely used in research and industry. Its advantages include its high purity, low cost, and wide availability. Additionally, it is relatively easy to handle and store, making it an ideal reagent for laboratory experiments. However, it is important to note that 2-Chloro-4-(3-trifluoromethoxyphenyl)phenol, 95% is a volatile and flammable compound, and should be handled with caution.
Future Directions
The use of 2-Chloro-4-(3-trifluoromethoxyphenyl)phenol, 95% in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds is likely to continue to be an important area of research in the future. Additionally, research into the use of 2-Chloro-4-(3-trifluoromethoxyphenyl)phenol, 95% as a catalyst in the synthesis of polymers and the production of fine chemicals is likely to be an important area of research in the future. Additionally, research into the use of 2-Chloro-4-(3-trifluoromethoxyphenyl)phenol, 95% in the synthesis of heterocycles and polycyclic aromatic hydrocarbons is likely to be an important area of research in the future. Finally, research into the use of 2-Chloro-4-(3-trifluoromethoxyphenyl)phenol, 95% in the synthesis of dyes, pigments, and surfactants is likely to be an important area of research in the future.
Synthesis Methods
2-Chloro-4-(3-trifluoromethoxyphenyl)phenol, 95% can be synthesized by a variety of methods, including the reaction of 4-trifluoromethoxybenzaldehyde with chlorosulfonic acid, the reaction of 2-chloro-4-methoxyphenol with trifluoromethoxybenzaldehyde, and the reaction of 2-chloro-4-methoxyphenol with trifluoromethoxybenzoyl chloride. The most common method of synthesis is the reaction of 4-trifluoromethoxybenzaldehyde with chlorosulfonic acid, which yields 2-Chloro-4-(3-trifluoromethoxyphenyl)phenol, 95% in 95% purity.
Scientific Research Applications
2-Chloro-4-(3-trifluoromethoxyphenyl)phenol, 95% has been used in a variety of scientific research applications, including the synthesis of new drugs, the study of enzyme-catalyzed reactions, and the study of the structure and function of proteins. It has also been used as a catalyst in the synthesis of polymers and the production of fine chemicals. Additionally, it has been used as a reagent in the synthesis of a variety of organic compounds, such as heterocycles and polycyclic aromatic hydrocarbons.
properties
IUPAC Name |
2-chloro-4-[3-(trifluoromethoxy)phenyl]phenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClF3O2/c14-11-7-9(4-5-12(11)18)8-2-1-3-10(6-8)19-13(15,16)17/h1-7,18H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NENQFKSFOPAYRN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)(F)F)C2=CC(=C(C=C2)O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClF3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80686149 |
Source
|
Record name | 3-Chloro-3'-(trifluoromethoxy)[1,1'-biphenyl]-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80686149 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1261752-50-4 |
Source
|
Record name | 3-Chloro-3'-(trifluoromethoxy)[1,1'-biphenyl]-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80686149 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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